An In-depth Technical Guide to 1-(4-Pyridyl)piperazine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1-(4-Pyridyl)piperazine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Pyridyl)piperazine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyridine ring with a piperazine moiety, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to 1-(4-Pyridyl)piperazine, serving as a vital resource for professionals in the field.
Chemical Properties and Structure
1-(4-Pyridyl)piperazine, also known as 4-(1-piperazinyl)pyridine, is a white to off-white crystalline powder.[1] It is soluble in water and methanol.[2][3] The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory use.
Table 1: Physicochemical Properties of 1-(4-Pyridyl)piperazine
| Property | Value | Source(s) |
| IUPAC Name | 1-(pyridin-4-yl)piperazine | [4] |
| Molecular Formula | C₉H₁₃N₃ | [2][4] |
| Molecular Weight | 163.22 g/mol | [4][5] |
| CAS Number | 1008-91-9 | [2][5] |
| Melting Point | 137-141 °C | [3][5] |
| Boiling Point | 195-200 °C at 0.3 mmHg | [3] |
| Solubility | Soluble in water and methanol | [2][3] |
| pKa (predicted) | 10.73 ± 0.10 | [3][6] |
| logP (XLogP3-AA) | 0.3 | [7] |
Structural Information
The structure of 1-(4-Pyridyl)piperazine is characterized by a piperazine ring attached to the 4-position of a pyridine ring. This arrangement provides a scaffold with both basic nitrogen centers, influencing its physicochemical and pharmacological properties.
Table 2: Structural Identifiers of 1-(4-Pyridyl)piperazine
| Identifier | String | Source(s) |
| SMILES | C1CN(CCN1)c2ccncc2 | [5] |
| InChI | InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | [4] |
| InChIKey | OQZBAQXTXNIPRA-UHFFFAOYSA-N | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of 1-(4-Pyridyl)piperazine. The following sections provide established protocols for its preparation and characterization.
Synthesis of 1-(4-Pyridyl)piperazine
A common method for the synthesis of 1-(4-Pyridyl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction.
Protocol: Nucleophilic Aromatic Substitution
-
Materials: 4-chloropyridine hydrochloride, piperazine, a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
Procedure:
-
To a round-bottom flask, add 4-chloropyridine hydrochloride and a molar excess of piperazine.
-
Add the base to the mixture. The base is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.
-
Add the solvent and heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 1-(4-Pyridyl)piperazine.
-
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 1-(4-Pyridyl)piperazine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected signals:
-
A multiplet for the piperazine protons adjacent to the pyridine ring.
-
A multiplet for the other piperazine protons.
-
A doublet for the pyridine protons at positions 2 and 6.
-
A doublet for the pyridine protons at positions 3 and 5.
-
A broad singlet for the N-H proton of the piperazine ring.
-
-
-
¹³C NMR Acquisition:
-
Acquire the carbon NMR spectrum.
-
Expected signals will correspond to the different carbon environments in the pyridine and piperazine rings.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of 1-(4-Pyridyl)piperazine or analyze the sample as a thin film on a salt plate.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Bands:
-
N-H stretching vibrations around 3300 cm⁻¹.
-
C-H stretching vibrations of the aromatic and aliphatic groups between 3100-2800 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.
-
C-N stretching vibrations around 1200-1000 cm⁻¹.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and confirm its molecular weight.
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of 1-(4-Pyridyl)piperazine in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to a high m/z ratio (e.g., 40-500 amu).
-
-
Data Analysis: The retention time from the gas chromatogram will indicate the purity, and the mass spectrum will show the molecular ion peak (m/z 163) and characteristic fragmentation patterns.
Role in Drug Discovery and Signaling Pathways
1-(4-Pyridyl)piperazine is a privileged scaffold in drug design, particularly for agents targeting the central nervous system (CNS).[1] Its derivatives have been investigated for their activity at various neurotransmitter receptors.
Signaling Pathways
Derivatives of 1-(4-Pyridyl)piperazine have been shown to interact with several key signaling pathways in the brain, primarily through their action on G-protein coupled receptors (GPCRs). These interactions are fundamental to their potential therapeutic effects in neurological and psychiatric disorders.
Drug Discovery Workflow
The utility of 1-(4-Pyridyl)piperazine as a molecular scaffold is evident in the drug discovery process. It serves as a starting point for the synthesis of compound libraries, which are then screened for biological activity.
Conclusion
1-(4-Pyridyl)piperazine is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile structure, and established synthetic and analytical protocols make it an invaluable tool in the quest for novel therapeutics. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its full potential in their work.
References
- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-(4-Pyridyl)piperazine CAS#: 1008-91-9 [m.chemicalbook.com]
- 5. 1-(4-吡啶基)哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]
